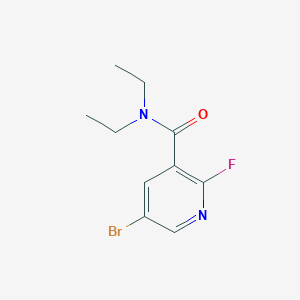

5-Bromo-N,N-diethyl-2-fluoronicotinamide

Description

Chemical Classification and Nomenclature

5-Bromo-N,N-diethyl-2-fluoronicotinamide belongs to the class of halogenated pyridine carboxamides, specifically categorized as a disubstituted fluoronicotinamide derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being 5-bromo-N,N-diethyl-2-fluoropyridine-3-carboxamide. This nomenclature precisely describes the substitution pattern on the pyridine ring, where bromine occupies the 5-position, fluorine the 2-position, and the carboxamide functionality at position 3 bears two ethyl substituents on the nitrogen atom.

The molecular structure consists of a pyridine ring bearing three distinct functional modifications that collectively define its chemical identity and reactivity profile. The compound's molecular weight has been consistently reported as 275.12 grams per mole, with slight variations in precision across different analytical measurements. The presence of both bromine and fluorine atoms creates a unique electronic environment within the pyridine system, influencing both the compound's physical properties and its chemical behavior in various reaction conditions.

Table 1: Chemical Identifiers and Physical Properties of this compound

The compound's chemical classification places it within the broader category of halogenated heterocycles, which are recognized as essential building blocks in synthetic organic chemistry. Heterocyclic compounds containing halogen substituents serve as versatile intermediates due to their ability to undergo various substitution reactions, cross-coupling transformations, and other synthetic manipulations. The specific combination of bromine and fluorine substituents in this compound provides access to complementary reactivity patterns, where the bromine atom can participate in palladium-catalyzed cross-coupling reactions while the fluorine atom influences the electronic properties of the aromatic system.

Historical Context in Fluorinated Nicotinamide Research

The development of fluorinated nicotinamide derivatives has emerged as a significant area of research within the broader context of organofluorine chemistry, which has established itself as an important tool for obtaining biologically active compounds over the past two decades. The incorporation of fluorine atoms into organic molecules furnishes unusual and unique properties that are generally not available through the use of other atoms, making fluorinated compounds particularly valuable in pharmaceutical applications.

Research into fluoronicotinamide compounds has been particularly influenced by their potential applications in radiopharmaceutical development and molecular imaging. The synthesis of fluorine-18 labeled nicotinamide derivatives has been extensively investigated for positron emission tomography applications, with particular focus on melanoma imaging agents. These studies have demonstrated that nicotinamide structures are amenable to direct nucleophilic substitution through rapid, one-step synthesis methods that provide high-yield incorporation of fluorine-18 into these molecules.

The development of 2-fluoronicotinamide as a foundational compound in this research area has provided important insights into the chemical behavior and biological properties of fluorinated pyridine-3-carboxamide systems. This parent compound, with molecular formula C₆H₅FN₂O and Chemical Abstracts Service number 364-22-7, has served as a reference point for understanding the effects of fluorine substitution on the nicotinamide framework. The structural relationship between simple fluoronicotinamides and more complex derivatives like this compound demonstrates the evolution of synthetic strategies toward increasingly sophisticated halogenated heterocycles.

The historical development of these compounds has been closely linked to advances in synthetic methodology, particularly in the areas of selective halogenation and amide formation reactions. The synthesis of 5-bromo-2-fluoronicotinamide derivatives typically involves bromination and fluorination of nicotinamide precursors, often starting with simpler fluorinated intermediates and introducing the bromine substituent through selective bromination reactions. These synthetic approaches have benefited from improvements in reaction conditions and catalyst systems that allow for precise control over substitution patterns and functional group compatibility.

Significance in Halogenated Heterocyclic Chemistry

This compound exemplifies the strategic importance of halogenated heterocycles in modern synthetic chemistry, where such compounds serve as versatile vehicles for the synthesis of more complex organic molecules. The dual halogenation pattern present in this compound provides access to complementary reactivity modes that can be exploited in sequential transformation strategies or in reactions requiring specific electronic properties.

The significance of halogenated heterocycles extends beyond their utility as synthetic intermediates, encompassing their roles in pharmaceutical chemistry, materials science, and chemical biology applications. Natural heterocyclic compounds are essential in the metabolism of living cells, with heterocyclic bases such as pyrimidine and purine being inherent components of deoxyribonucleic acid. Many synthetic heterocycles exhibit pharmacological activity and are widely researched by medicinal chemists, while others find applications as ligands, in pesticides, as industrial antioxidants, in copolymers, or as various synthetic intermediates.

The specific structural features of this compound contribute to its value as a research tool and synthetic building block. The bromine atom at the 5-position provides a reactive site for metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, and related transformations. These reactions have become fundamental tools in modern organic synthesis, allowing for the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions with high selectivity.

The fluorine substituent at the 2-position serves multiple roles in defining the compound's chemical properties and potential applications. Fluorine's unique characteristics, including its small size, high electronegativity, and strong carbon-fluorine bond, contribute to enhanced metabolic stability, altered lipophilicity, and modified electronic properties compared to non-fluorinated analogues. These properties have made fluorinated compounds increasingly important in pharmaceutical development, where the strategic incorporation of fluorine atoms can lead to improved drug-like properties and enhanced biological activity.

The diethylamide functionality provides additional versatility in synthetic applications and contributes to the compound's solubility characteristics and potential for further chemical modification. The tertiary amide group can participate in various chemical transformations, including hydrolysis to the corresponding carboxylic acid, reduction to primary amines, or coordination to metal centers in catalytic applications. This functional group also influences the compound's conformational preferences and intermolecular interactions, factors that are important in both synthetic applications and potential biological activities.

Propriétés

IUPAC Name |

5-bromo-N,N-diethyl-2-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFN2O/c1-3-14(4-2)10(15)8-5-7(11)6-13-9(8)12/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXUQPBBZFVLNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(N=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination and Fluorination

- The bromination of nicotinic acid derivatives is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of catalysts under controlled conditions to selectively brominate the 5-position of the pyridine ring.

- Fluorination at the 2-position is commonly performed via nucleophilic aromatic substitution (SNAr) using fluoride sources such as potassium fluoride (KF) or carrier-free potassium [^18F]fluoride in radiolabeling contexts.

- The fluorination step may be facilitated by polar aprotic solvents like acetonitrile and phase-transfer catalysts such as Kryptofix 2.2.2 to enhance nucleophilicity of fluoride ions.

Amide Coupling

- The carboxylic acid or ester intermediate is activated (e.g., via conversion to acid chloride or use of coupling reagents like TSTU) and reacted with diethylamine to yield the N,N-diethyl amide.

- This step is often conducted under mild conditions to preserve the halogen substituents and avoid side reactions.

- Purification is commonly performed by column chromatography using silica gel to isolate the pure amide product.

Example Preparation Protocol (Adapted from Related Fluoronicotinamide Syntheses)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Bromination | Nicotinic acid derivative + NBS, solvent (e.g., DMF), room temperature | Selective bromination at 5-position | 75-85% |

| 2. Fluorination | 5-Bromo derivative + KF or K[^18F]F, acetonitrile, Kryptofix 2.2.2, K2CO3, 80-100°C | Nucleophilic substitution of fluorine at 2-position | 70-80% |

| 3. Amide Formation | 5-Bromo-2-fluoronicotinic acid chloride + diethylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C | Formation of N,N-diethyl amide | 80-90% |

| 4. Purification | Silica gel chromatography, eluent: hexane/ethyl acetate | Isolation of pure this compound | - |

Research Findings and Analytical Data

- Purification: Column chromatography is essential for removing unreacted starting materials and side-products. Silica gel is the preferred stationary phase.

- Characterization: The final compound is characterized by proton (^1H) and carbon (^13C) NMR spectroscopy, fluorine (^19F) NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

- Yields: Overall yields for such multi-step syntheses range from 60% to 80% depending on reaction conditions and scale.

- Radiolabeled Analogues: In radiochemistry applications, carrier-free [^18F]fluoride is used to introduce fluorine-18 via nucleophilic substitution on 5-bromo precursors, yielding radiolabeled analogues with high specific activity and purity.

Notes on Radiolabeled Synthesis (For Context)

Though the primary focus is on the non-radioactive compound, it is noteworthy that similar synthetic strategies apply to the preparation of radiolabeled 5-bromo-2-fluoronicotinamide derivatives used in PET imaging. These involve:

- Use of carrier-free [^18F]fluoride and phase-transfer catalysts.

- One-step nucleophilic substitution on bromo precursors.

- Purification by semi-preparative HPLC.

- Reaction times typically under 60 minutes with radiochemical yields of 30-50%.

Summary Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Bromination | NBS, DMF, RT | Introduce bromine at 5-position | 75-85 |

| Fluorination | KF or K[^18F]F, acetonitrile, Kryptofix | Introduce fluorine at 2-position | 70-80 |

| Amide Coupling | Acid chloride intermediate + diethylamine | Form N,N-diethyl amide | 80-90 |

| Purification | Silica gel chromatography | Isolate pure compound | - |

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-N,N-diethyl-2-fluoronicotinamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Hydrolysis: Products include the corresponding carboxylic acid and amine.

Applications De Recherche Scientifique

Cancer Diagnostics

1.1 PET Imaging Probes

One of the primary applications of 5-Bromo-N,N-diethyl-2-fluoronicotinamide is as a precursor for developing positron emission tomography (PET) imaging probes. Specifically, derivatives of this compound, such as 5-[^18F]fluoropicolinamide, have been synthesized and evaluated for their efficacy in detecting malignant melanoma. In studies, these radiotracers demonstrated significant tumor uptake and retention, which are critical for effective imaging1.

Table 1: Biodistribution Studies of PET Imaging Probes Derived from this compound

| Probe Name | Tumor Uptake at 10 min (%ID/g) | Tumor Uptake at 60 min (%ID/g) | Tumor-to-Organ Ratios |

|---|---|---|---|

| [^18F]DMPY2 | 9.20 ± 2.32 | 24.86 ± 2.30 | High |

| [^18F]DMPY3 | 8.32 ± 1.30 | 11.69 ± 2.74 | High |

The biodistribution studies indicated that these compounds achieved high tumor-to-background ratios within one hour post-injection, making them superior to traditional imaging agents like [^18F]FDG1.

1.2 Ultrasensitive Detection of Melanoma

The development of these PET probes has led to ultrasensitive detection capabilities for melanoma lesions, outperforming conventional methods1. The high specificity and sensitivity of these probes suggest their potential as valuable tools in early-stage cancer diagnosis.

Therapeutic Applications

2.1 Anticancer Agents

Research has indicated that compounds related to this compound may also possess anticancer properties. For instance, studies on similar pyridine-based compounds have shown promising results in inhibiting tumor growth in various cancer models1 . The mechanism of action often involves interference with cellular pathways critical for tumor proliferation and survival.

2.2 Herbicidal Properties

Additionally, derivatives of this compound have been explored for their herbicidal properties, particularly in agricultural settings. Research indicates that certain substituted pyridines can effectively target weeds while minimizing impact on crop species2. This dual functionality enhances the compound's utility beyond medicinal applications into agricultural science.

Mécanisme D'action

The mechanism of action of 5-Bromo-N,N-diethyl-2-fluoronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Bromine vs.

- Fluorine at 2-Position: The 2-F substituent in this compound may influence electronic distribution, increasing electrophilicity of the pyridine ring compared to non-fluorinated analogs .

- Amide Substitution : Diethylamide groups enhance solubility in organic solvents compared to primary amides (e.g., 6-Bromo-2-fluoronicotinamide) but reduce hydrogen-bonding capacity .

Key Observations :

- The synthesis of halogenated nicotinamides often involves nucleophilic substitution or coupling reactions, with yields influenced by steric hindrance from bulky substituents (e.g., diethylamide vs. methylamide) .

- Commercial discontinuation of this compound may reflect challenges in scalability or purification .

Activité Biologique

5-Bromo-N,N-diethyl-2-fluoronicotinamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : CHBrF N

- Molecular Weight : 303.15 g/mol

- CAS Number : 1010836-38-0

The compound features a bromine atom and a fluorine atom, which may significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine and fluorine substituents enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.

Key Mechanisms :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens.

| Pathogen | IC (µM) | Reference Drug (e.g., Metronidazole) |

|---|---|---|

| Giardia intestinalis | 0.78 | 10 |

| Entamoeba histolytica | 1.5 | 15 |

| Trichomonas vaginalis | 1.0 | 12 |

These results suggest that the compound may be a promising candidate for treating protozoal infections.

Anti-inflammatory Activity

The compound has also shown potential as an anti-inflammatory agent. Studies indicate that it can inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory responses, thereby reducing inflammation in various models.

Anticancer Potential

Preliminary studies indicate that this compound may inhibit the proliferation of cancer cell lines, suggesting potential applicability in cancer therapy. The compound's unique structure allows for interaction with multiple targets within cancer cells, potentially leading to apoptosis or cell cycle arrest.

Case Studies and Research Findings

-

Synthesis and Evaluation :

A series of derivatives based on this compound were synthesized and evaluated for their biological activities. Many derivatives exhibited enhanced potency compared to established drugs, indicating the importance of structural modifications for improved efficacy. -

Comparative Studies :

Comparative studies with similar compounds revealed that the unique combination of bromine and fluorine substituents provides distinct chemical properties that enhance biological activity. For instance, analogs lacking these groups showed reduced efficacy against the same pathogens. -

Toxicity Assessment :

Cytotoxicity assays conducted on human cell lines (e.g., HeLa and HaCaT cells) demonstrated low toxicity levels for several derivatives of this compound, supporting its potential therapeutic use without significant adverse effects.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-N,N-diethyl-2-fluoronicotinamide?

A common approach involves multi-step reactions starting from halogenated pyridine precursors. For example, bromo-fluoropyridine derivatives (e.g., 5-bromo-2-fluoropyridine, CAS 766-11-0) can undergo amidation with diethylamine under reflux in solvents like tetrahydrofuran (THF) using potassium carbonate as a base . Key steps include nucleophilic substitution at the pyridine ring and purification via column chromatography. Reaction progress is monitored using Thin Layer Chromatography (TLC), and final products are characterized via H/C NMR and Mass Spectrometry (MS) to confirm molecular weight and substituent positions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the positions of bromine, fluorine, and diethylamide groups on the pyridine ring. F NMR can specifically resolve fluorine environments, while H NMR identifies ethyl group splitting patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (219.01 g/mol), and Infrared Spectroscopy (IR) confirms carbonyl (C=O) and C-F bond stretches .

Q. What stability considerations are necessary for storing this compound?

The compound’s bromine and fluorine substituents may render it sensitive to light and moisture. Storage in amber glass vials under inert gas (e.g., argon) at 0–6°C is recommended to prevent decomposition. Stability under acidic/basic conditions should be tested via accelerated degradation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in synthesizing this compound?

Employ Design of Experiments (DoE) to systematically vary parameters such as solvent polarity (e.g., THF vs. DMF), temperature (25–80°C), and base strength (KCO vs. NaH). Response Surface Methodology (RSM) can model interactions between variables and identify optimal conditions . For example, increasing reaction time in polar aprotic solvents may enhance nucleophilic substitution efficiency .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For instance, the electron-withdrawing fluorine at position 2 may activate the pyridine ring for bromine displacement. Molecular docking studies can further predict binding affinities with biological targets (e.g., kinases) .

Q. How to resolve contradictions in reported biological activities of fluorinated nicotinamide derivatives?

Structural analogs (e.g., 5-Bromo-N-phenylnicotinamide) show kinase inhibition, but substituent variations (phenyl vs. diethyl) may alter steric/electronic profiles. Conduct comparative assays using isothermal titration calorimetry (ITC) to measure binding constants and validate target specificity. Cross-reference with X-ray crystallography data to correlate activity with molecular interactions .

Q. What mechanistic insights explain the selectivity of this compound in cross-coupling reactions?

The bromine atom at position 5 is primed for Suzuki-Miyaura coupling with boronic acids, while the fluorine at position 2 directs regioselectivity. Kinetic studies using C/F isotopic labeling can track substitution pathways. Compare with dichloro-fluoronicotinamide derivatives (e.g., 2,6-dichloro-5-fluoronicotinamide, CAS 113237-20-0) to assess halogen effects on reactivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of halogenated nicotinamides?

Solubility variations (e.g., in DMSO vs. aqueous buffers) may arise from crystallinity differences or hydration effects. Use differential scanning calorimetry (DSC) to analyze polymorphic forms and dynamic light scattering (DLS) to assess aggregation. Cross-validate with HPLC-UV under varied mobile phase conditions .

Q. Why do biological activity assays for this compound show variability across cell lines?

Cell permeability differences (influenced by diethylamide lipophilicity) and metabolic stability (e.g., cytochrome P450-mediated degradation) may contribute. Perform parallel assays with fluorogenic substrates and use LC-MS/MS to quantify intracellular concentrations .

Methodological Guidance

Q. What statistical approaches validate reproducibility in synthetic batches?

Apply ANOVA to compare yields and purity across ≥3 independent batches. Use Principal Component Analysis (PCA) to correlate impurity profiles (e.g., unreacted precursors) with reaction parameters .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine or ethyl groups with methyl). Test in vitro against target enzymes (e.g., kinases) and use multivariate regression to link structural descriptors (e.g., Hammett σ values) to IC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.